molecular formula C18H20N6O2 B2690566 9-isobutyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921555-54-6

9-isobutyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2690566
CAS No.: 921555-54-6
M. Wt: 352.398
InChI Key: XLWKBECZWUWPEL-UHFFFAOYSA-N
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Description

9-isobutyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a synthetically designed purine derivative that incorporates a fused [1,2,4]triazolo[4,3-e]purine dione core structure. This complex heterocyclic system is of significant interest in medicinal chemistry and drug discovery, particularly in the development of enzyme inhibitors. Compounds based on the purine scaffold, such as this one, are frequently investigated for their potential to modulate the activity of key enzymes involved in cellular signaling and nucleotide metabolism . The structural features of this molecule—including the isobutyl and phenyl substituents—are characteristic of ligands designed for high affinity and selectivity toward enzyme active sites. Research into analogous purine-dione derivatives has shown promise in targeting enzymes like xanthine oxidase (XO), a key enzyme in purine catabolism . Elevated XO activity is associated with pathological conditions such as gout and hyperuricemia, and it also plays a role in reactive oxygen species (ROS)-mediated conditions like cardiovascular disorders and Alzheimer's disease . The current landscape of XO inhibitors (e.g., allopurinol, febuxostat) underscores a need for novel, potent, and safer chemical entities, for which this compound serves as a valuable research tool . Furthermore, the triazolopyrimidine core is a privileged structure in the design of protein kinase inhibitors, which are crucial in targeted cancer therapy . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,3-dimethyl-5-(2-methylpropyl)-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-11(2)10-23-13-15(21(3)18(26)22(4)16(13)25)24-14(19-20-17(23)24)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWKBECZWUWPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-Isobutyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a heterocyclic compound belonging to the triazolopyrimidine family. Its unique fused ring structure combines a triazole ring with a purine ring system, making it a subject of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

The molecular formula for this compound is C18H20N6O2 with a molecular weight of approximately 290.33 g/mol. The compound features significant structural complexity that contributes to its diverse chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These targets may include:

  • Enzymes : The compound may act as an inhibitor or modulator of various enzyme activities.
  • Receptors : It can interact with receptors involved in signaling pathways.
  • Proteins : The compound may influence the function of proteins related to disease processes.

The modulation of these targets can lead to various biological effects such as anti-inflammatory and anticancer activities.

Anticancer Properties

Research has indicated that derivatives of purines and triazoles possess significant anticancer properties. A study highlighted the potential of triazolopyrimidine derivatives in inhibiting cancer cell proliferation and inducing apoptosis in certain cancer cell lines. The mechanism often involves the inhibition of critical kinases involved in cell cycle regulation and survival pathways .

Antimicrobial Activity

Another area of interest is the antimicrobial activity exhibited by compounds similar to this compound. Research has shown that certain triazole derivatives can effectively inhibit the growth of various bacterial and fungal strains. The efficacy against resistant strains makes these compounds valuable in addressing public health challenges related to antimicrobial resistance .

Case Studies

Several studies have focused on the biological activity of triazolopyrimidine derivatives:

  • Study on Anticancer Activity : A series of experiments demonstrated that specific derivatives exhibited dose-dependent inhibition of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The most potent compounds induced apoptosis through caspase activation pathways .
  • Antimicrobial Efficacy : In vitro studies showed that triazole derivatives had significant inhibitory effects on Staphylococcus aureus and Candida albicans. These findings suggest potential therapeutic applications in treating infections caused by resistant pathogens .

Summary of Biological Activities

Activity Description
AnticancerInduces apoptosis in cancer cell lines; inhibits key signaling pathways
AntimicrobialEffective against bacterial and fungal strains; addresses antimicrobial resistance
Enzyme InhibitionModulates enzyme activity related to various biochemical pathways

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Compound Name R3 R5 R7 R9 Molecular Formula Molecular Weight (g/mol)
9-Isobutyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione (Target) Phenyl Methyl Methyl Isobutyl C21H23N6O2 397.46
9-(4-Chlorobenzyl)-5,7-dimethyl-3-(4-methylphenyl)-... () 4-Methylphenyl Methyl Methyl 4-Chlorobenzyl C23H20ClN6O2 459.91
9-Benzyl-5-methyl-3-(4-methylphenyl)-... () 4-Methylphenyl Methyl H Benzyl C22H19N6O2 399.43
3-(4-Chlorophenyl)-9-isopropyl-5,7-dimethyl-... () 4-Chlorophenyl Methyl Methyl Isopropyl C19H19ClN6O2 406.85
9-(3-Methylbutyl)-3-(4-methoxyphenyl)-5,7-dimethyl-... () 4-Methoxyphenyl Methyl Methyl 3-Methylbutyl C20H24N6O3 396.45

Key Observations :

  • Substituent Effects :
    • R9 : Isobutyl (target) vs. benzyl/chlorobenzyl/isopropyl (analogs) alters steric bulk and hydrophobicity. Isobutyl may reduce metabolic oxidation compared to benzyl groups .
    • R3 : Phenyl (target) vs. substituted aryl groups (e.g., 4-chloro-, 4-methoxy-) modulates electronic properties and target binding .
  • Molecular Weight : The target compound (397.46 g/mol) falls within the optimal range for drug-likeness, contrasting with higher-weight analogs like the 4-chlorobenzyl derivative (459.91 g/mol) .

Pharmacological Activity

  • GPR35 Agonism : The analog 9-benzyl-5-methyl-3-(4-methylphenyl)-... () exhibits efficacy as a GPR35 agonist, comparable to zaprinast . The target compound’s isobutyl group may enhance selectivity over benzyl-containing analogs due to reduced π-π stacking with hydrophobic receptor pockets.
  • The 5,7-dimethyl groups in the target compound could reduce off-target effects compared to non-methylated analogs .

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